2-ethyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)butanamide
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Overview
Description
2-ethyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)butanamide is a complex organic compound that features a thiazolo[5,4-b]pyridine moiety. This compound is of significant interest due to its potential pharmacological properties and its unique structural characteristics, which combine a thiazole ring with a pyridine ring, making it a valuable target for medicinal chemistry research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)butanamide typically involves the construction of the thiazolo[5,4-b]pyridine core followed by the attachment of the butanamide group. One common method starts with the reaction of thiazole derivatives with pyridine derivatives under specific conditions to form the fused thiazolo[5,4-b]pyridine scaffold .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. These processes often include the use of high-throughput screening techniques and automated synthesis equipment to ensure consistency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-ethyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)butanamide can undergo several types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the thiazole and pyridine rings, using reagents like halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halides or amines in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .
Scientific Research Applications
2-ethyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)butanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-ethyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)butanamide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it may inhibit certain kinases or interact with DNA to prevent cell proliferation . The exact pathways and targets can vary depending on the specific biological context and the modifications made to the compound .
Comparison with Similar Compounds
Similar Compounds
Thiazolo[4,5-b]pyridines: These compounds share a similar core structure but may have different substituents, leading to variations in their biological activity.
Thiazole Derivatives: Compounds with a thiazole ring but lacking the fused pyridine ring, which can result in different pharmacological properties.
Pyridine Derivatives: Compounds with a pyridine ring but without the thiazole moiety, affecting their reactivity and biological effects.
Uniqueness
2-ethyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)butanamide is unique due to its fused thiazolo[5,4-b]pyridine structure, which provides multiple reactive sites for further functionalization and a broad spectrum of potential biological activities . This makes it a versatile compound for drug discovery and development .
Properties
IUPAC Name |
2-ethyl-N-[4-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3OS/c1-3-12(4-2)16(22)20-14-9-7-13(8-10-14)17-21-15-6-5-11-19-18(15)23-17/h5-12H,3-4H2,1-2H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPISOZPJGKJAKW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(=O)NC1=CC=C(C=C1)C2=NC3=C(S2)N=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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